Synthesis Yield Benchmarking: Z-Pro-Leu-Gly-OEt vs. Amide and Benzyl Ester Analogs
In a systematic study of thermolysin and alpha-chymotrypsin-catalyzed tripeptide synthesis, Z-Pro-Leu-Gly-OEt was produced with a reported yield of 55% under optimal conditions. This yield is quantitatively lower than the 61% achieved for the amide analog (Z-Pro-Leu-Gly-NH2) but significantly higher than the 42% yield for the benzyl ester analog (Z-Pro-Leu-Gly-OBzl) [1]. This demonstrates a middle-ground synthetic accessibility compared to other C-terminal variants.
| Evidence Dimension | Synthetic Yield (%) |
|---|---|
| Target Compound Data | 55% |
| Comparator Or Baseline | Z-Pro-Leu-Gly-NH2 (61%) and Z-Pro-Leu-Gly-OBzl (42%) |
| Quantified Difference | 6% lower than NH2, 13% higher than OBzl |
| Conditions | Optimized thermolysin/alpha-chymotrypsin catalysis, substrate ratio, pH, ammonium sulfate concentration |
Why This Matters
For procurement related to process chemistry or scale-up, this data allows for precise yield calculations and cost analysis, with the ethyl ester offering a verifiable 13% yield advantage over the benzyl ester route.
- [1] Cheng, E., Miranda, M. T., Tominaga, M., et al. (1988). Thermolysin and alpha-chymotrypsin mediated synthesis of tripeptides containing proline. International Journal of Peptide and Protein Research, 31(2), 116–125. View Source
